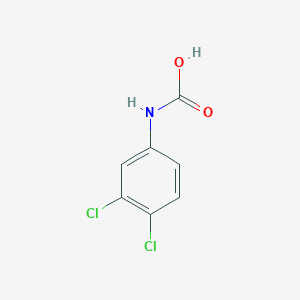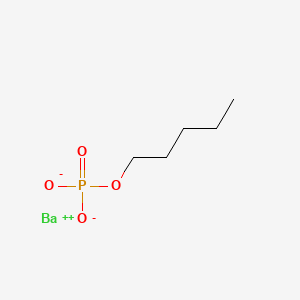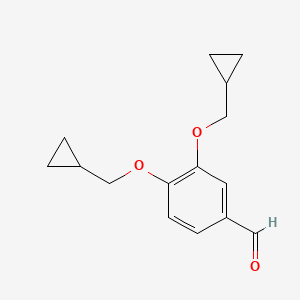![molecular formula C14H17N5NaO11P B13833174 sodium;[(2R,3S,4R,5R)-5-[6-[[(1S)-1,2-dicarboxyethyl]amino]purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate](/img/structure/B13833174.png)
sodium;[(2R,3S,4R,5R)-5-[6-[[(1S)-1,2-dicarboxyethyl]amino]purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound sodium;[(2R,3S,4R,5R)-5-[6-[[(1S)-1,2-dicarboxyethyl]amino]purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate is a complex organic molecule. It is characterized by its intricate structure, which includes a purine base, a ribose sugar, and a phosphate group. This compound is significant in various biochemical processes and has numerous applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium;[(2R,3S,4R,5R)-5-[6-[[(1S)-1,2-dicarboxyethyl]amino]purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate typically involves multiple steps. The process begins with the preparation of the purine base, followed by the attachment of the ribose sugar and the phosphate group. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the correct stereochemistry of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, often employing advanced techniques such as chromatography for purification. The use of biocatalysts and enzyme-mediated reactions is also explored to enhance efficiency and reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
Sodium;[(2R,3S,4R,5R)-5-[6-[[(1S)-1,2-dicarboxyethyl]amino]purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often leading to the formation of oxidized derivatives.
Reduction: The compound can be reduced to form different analogs, typically involving the addition of hydrogen.
Substitution: Various substituents can replace specific groups within the molecule, leading to a wide range of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions often require controlled temperatures, inert atmospheres, and specific solvents to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized purine derivatives, while substitution reactions can produce a variety of analogs with different functional groups.
Scientific Research Applications
Sodium;[(2R,3S,4R,5R)-5-[6-[[(1S)-1,2-dicarboxyethyl]amino]purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate has extensive applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound plays a crucial role in various biochemical pathways, including nucleotide metabolism and signal transduction.
Medicine: It is explored for its potential therapeutic effects, particularly in the treatment of metabolic disorders and as a component of antiviral drugs.
Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and as a research tool in various industrial applications.
Mechanism of Action
The mechanism of action of sodium;[(2R,3S,4R,5R)-5-[6-[[(1S)-1,2-dicarboxyethyl]amino]purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate involves its interaction with specific molecular targets. These targets include enzymes and receptors involved in nucleotide metabolism and signal transduction pathways. The compound exerts its effects by modulating the activity of these targets, leading to changes in cellular processes and biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other nucleotides and nucleotide analogs, such as adenosine triphosphate (ATP), guanosine monophosphate (GMP), and various synthetic analogs used in research and medicine.
Uniqueness
What sets sodium;[(2R,3S,4R,5R)-5-[6-[[(1S)-1,2-dicarboxyethyl]amino]purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate apart is its specific structure and the unique combination of functional groups. This uniqueness allows it to interact with specific molecular targets in ways that other similar compounds cannot, making it valuable for specialized applications in research and medicine.
Properties
Molecular Formula |
C14H17N5NaO11P |
|---|---|
Molecular Weight |
485.28 g/mol |
IUPAC Name |
sodium;[(2R,3S,4R,5R)-5-[6-[[(1S)-1,2-dicarboxyethyl]amino]purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate |
InChI |
InChI=1S/C14H18N5O11P.Na/c20-7(21)1-5(14(24)25)18-11-8-12(16-3-15-11)19(4-17-8)13-10(23)9(22)6(30-13)2-29-31(26,27)28;/h3-6,9-10,13,22-23H,1-2H2,(H,20,21)(H,24,25)(H,15,16,18)(H2,26,27,28);/q;+1/p-1/t5-,6+,9+,10+,13+;/m0./s1 |
InChI Key |
XDPVJCRKUKEZQH-VLXNTVICSA-M |
Isomeric SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)[O-])O)O)N[C@@H](CC(=O)O)C(=O)O.[Na+] |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)[O-])O)O)NC(CC(=O)O)C(=O)O.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![[(1R,2S,3R,4S,7R,9S,10S,11R,12R,15R,16S)-4,12,15-triacetyloxy-1,9,11,16-tetrahydroxy-10,14,17,17-tetramethyl-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B13833156.png)
![[(3S,4R,5S,6R)-5-hydroxy-6-[4-hydroxy-3-[[5-[[4-hydroxy-7-[(2S,3R,4S,5R)-3-hydroxy-5-methoxy-6,6-dimethyl-4-(5-methyl-1H-pyrrole-2-carbonyl)oxyoxan-2-yl]oxy-8-methyl-2-oxochromen-3-yl]carbamoyl]-4-methyl-1H-pyrrole-3-carbonyl]amino]-8-methyl-2-oxochromen-7-yl]oxy-3-methoxy-2,2-dimethyloxan-4-yl] 5-methyl-1H-pyrrole-2-carboxylate](/img/structure/B13833161.png)




